molecular formula C5H8F3N B3046558 3-(Trifluoromethyl)cyclobutan-1-amine CAS No. 1258651-99-8

3-(Trifluoromethyl)cyclobutan-1-amine

Cat. No. B3046558
CAS RN: 1258651-99-8
M. Wt: 139.12
InChI Key: MJHSTECNTRJFSB-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1803601-06-0 . It has a molecular weight of 175.58 . The IUPAC name for this compound is 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group . A scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported . This process involves the use of trifluoroacetic anhydride to affect a facile decarboxylation to the CF3 radical .


Molecular Structure Analysis

The InChI code for “3-(Trifluoromethyl)cyclobutan-1-amine” is 1S/C5H8F3N.ClH/c6-5(7,8)3-1-4(9)2-3;/h3-4H,1-2,9H2;1H . The Canonical SMILES structure is C1C(CC1N)C(F)(F)F.Cl .


Chemical Reactions Analysis

Trifluoromethylated compounds are known to increase extracellular monoamine concentrations in the brain, thereby enhancing cell-to-cell monoamine signaling . The exact chemical reactions involving “3-(Trifluoromethyl)cyclobutan-1-amine” are not specified in the search results.


Physical And Chemical Properties Analysis

“3-(Trifluoromethyl)cyclobutan-1-amine” is a solid at room temperature . .

Scientific Research Applications

Synthesis of Trifluoromethyl-Substituted Analogues

Trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid have been synthesized using 1,3-dibromoacetone dimethyl ketal. The synthesis involves transforming the acid moiety into a trifluoromethyl group, highlighting the utility of 3-(Trifluoromethyl)cyclobutan-1-amine in organic synthesis (Radchenko et al., 2009).

Hydroamination of Strained Trisubstituted Alkenes

Amine-substituted cyclobutanes, including those with trifluoromethyl groups, are vital in synthesizing biologically active compounds. A study describes the diastereo- and enantioselective synthesis of various types of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination, emphasizing their high reactivity and selectivity (Feng et al., 2019).

Stereocontrolled Synthesis of Functionalized Cyclobutanes

The stereocontrolled synthesis of tri-functionalized cyclobutane scaffolds, including those with an amine group, has been achieved. This demonstrates the versatility of 3-(Trifluoromethyl)cyclobutan-1-amine in creating diverse chemical structures with specific stereochemistry (Chang et al., 2019).

Visible Light-Induced Synthesis of Trifluoromethylated Cyclobutanes

A visible light-induced method for synthesizing trifluoromethylated cyclobutane scaffolds has been developed. This method utilizes [2+2]-photocycloaddition and water-assisted hydrodebromination, showcasing an innovative approach to incorporating trifluoromethyl groups into cyclobutane structures (Hu et al., 2023).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(trifluoromethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)3-1-4(9)2-3/h3-4H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHSTECNTRJFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295462
Record name 3-(Trifluoromethyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)cyclobutan-1-amine

CAS RN

1258651-99-8
Record name 3-(Trifluoromethyl)cyclobutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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